molecular formula C13H13N3S2 B2426130 4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole CAS No. 128432-93-9

4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole

Cat. No.: B2426130
CAS No.: 128432-93-9
M. Wt: 275.39
InChI Key: ZFSJGKLKTJIJDB-UHFFFAOYSA-N
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Description

4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a thienyl group and a pyrazolyl group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or pyrazolyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve the thiazole ring or other substituents, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions on the thiazole or pyrazolyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation into its potential as a therapeutic agent, given the biological activity of related heterocyclic compounds.

    Biochemistry: Studies on its interaction with biological macromolecules, such as proteins or nucleic acids.

Industry

    Agriculture: Possible use as a pesticide or herbicide, leveraging its biological activity.

    Chemical Manufacturing: Utilization in the synthesis of other complex molecules or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action for 4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2-thienyl)-2-(1H-pyrazol-1-yl)-1,3-thiazole: Lacks the trimethyl substitution on the pyrazolyl group.

    4-(2-thienyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole: Has fewer methyl groups on the pyrazolyl ring.

Uniqueness

The presence of the 3,4,5-trimethyl substitution on the pyrazolyl group may confer unique steric and electronic properties, potentially enhancing its biological activity or altering its reactivity compared to similar compounds.

Properties

IUPAC Name

4-thiophen-2-yl-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S2/c1-8-9(2)15-16(10(8)3)13-14-11(7-18-13)12-5-4-6-17-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSJGKLKTJIJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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